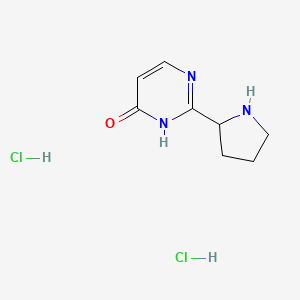

2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c12-7-3-5-10-8(11-7)6-2-1-4-9-6;;/h3,5-6,9H,1-2,4H2,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEAJNFUVGQINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CC(=O)N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride involves constructing the pyrimidine ring from various cyclic or acyclic precursors and functionalizing preformed pyrrolidine rings . One common synthetic route includes the intramolecular cyclization of intermediates obtained by reacting specific precursors under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .

Scientific Research Applications

Anti-Fibrotic Activity

The compound has been evaluated for its ability to inhibit collagen synthesis, which is crucial in conditions characterized by fibrosis. Studies have shown that related compounds can significantly reduce collagen deposition in hepatic stellate cells. This positions 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride as a candidate for further exploration in treating fibrotic diseases.

Pharmaceutical Development

The compound's structure allows for modifications that can enhance its pharmacological profile. For instance, structure-activity relationship (SAR) studies have identified that variations in substituents on the pyrrolidine ring can lead to increased potency against specific biological targets, such as kinases involved in cancer progression .

Antimicrobial and Antiviral Properties

Pyrimidine derivatives, including this compound, have been noted for their antimicrobial and antiviral activities. Research has demonstrated that specific modifications can enhance their efficacy against various pathogens, making them valuable in the development of new therapeutic agents .

Case Study 1: Anti-Fibrotic Effects

In vitro studies involving hepatic stellate cells demonstrated that treatment with pyrimidine derivatives resulted in a marked decrease in collagen production. The mechanism was linked to the inhibition of collagen prolyl-4-hydroxylase activity, suggesting a direct pathway through which these compounds exert their anti-fibrotic effects.

Case Study 2: Kinase Inhibition

Research focusing on kinase inhibitors revealed that modifications to the pyrrolidine moiety significantly enhanced the inhibitory activity against NAPE-PLD, an enzyme implicated in cancer metabolism. The most potent derivatives showed improved bioavailability and selectivity compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways . It exerts its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. This interaction can lead to the modulation of cellular pathways, resulting in therapeutic effects such as reduced fibrosis, antimicrobial activity, or tumor suppression .

Comparison with Similar Compounds

Key Observations :

- Piperidine vs.

- Cyclopropyl Modifications : The cyclopropyl derivative (C₁₀H₁₁N₃O·2HCl) exhibits a lower molecular weight, which may improve metabolic stability .

- Side-Chain Variations : Ethyl-methylamine substitution (C₇H₁₂N₄O·2HCl) introduces a flexible side chain, likely enhancing interactions with hydrophilic binding pockets .

Functional Analogues with Heterocyclic Substitutions

Key Observations :

- CRT0066101 : The addition of a methylpyrazole group (C₁₈H₂₂N₆O·HCl) significantly increases molecular complexity, correlating with potent kinase inhibitory activity .

- PF-04455242 : The biphenylsulfonyl moiety (C₂₁H₂₈N₂O₂S·HCl) introduces steric bulk, likely improving selectivity for serotonin receptors .

Solubility and Salt Forms

Biological Activity

2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety at the 2-position and a hydroxyl group at the 4-position. The dihydrochloride salt form enhances its solubility, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has been investigated as an inhibitor of specific kinases, which play crucial roles in cancer cell proliferation and survival. By binding to the active site of these kinases, it can effectively inhibit their activity, leading to reduced cancer cell growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring and the pyrrolidine group can significantly impact potency and selectivity.

| Substituent Position | Variation Type | Effect on Activity |

|---|---|---|

| 4-position | Hydroxyl group | Enhances solubility and potential for hydrogen bonding with targets |

| 2-position | Pyrrolidine | Increases binding affinity to kinase targets |

Research indicates that modifications at the 4-position can lead to improved inhibition of target enzymes, while variations at the 2-position can enhance selectivity for specific kinases .

Biological Activity Studies

Several studies have reported on the biological activities associated with this compound:

- Anti-Cancer Activity : In vitro studies demonstrated that this compound exhibits significant anti-cancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, it showed IC50 values in the low micromolar range against various cancer cell lines .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit COX enzymes, which are critical mediators of inflammation, with IC50 values comparable to established anti-inflammatory drugs .

- Neuroprotective Potential : Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .

Case Studies

A selection of case studies highlights the compound's efficacy in various biological contexts:

- Case Study 1 : A study involving human cancer cell lines indicated that treatment with this compound led to a significant reduction in cell viability, correlating with increased apoptosis markers .

- Case Study 2 : In an animal model of inflammation, administration of this compound resulted in decreased paw edema and lower levels of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Use of polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures to facilitate pyrimidine ring formation .

- Acidic or basic conditions for cyclization, followed by dihydrochloride salt formation via HCl gas or concentrated HCl .

- Monitoring reaction progress via TLC or HPLC to ensure intermediate purity (≥95%) before salt formation .

Q. What analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- NMR : and NMR to confirm pyrrolidine and pyrimidine ring connectivity. Aromatic protons appear at δ 7.8–8.2 ppm, while pyrrolidine protons resonate at δ 1.5–3.0 ppm .

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve stereochemistry and hydrogen bonding patterns in the dihydrochloride form .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 210.1 for the free base) .

Q. What safety precautions are essential during handling and storage?

- Safety Protocol :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation. Avoid contact with strong oxidizers .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .

Q. How does the compound’s solubility profile impact experimental design?

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 (at pH 2–3) |

| Methanol | 30–40 |

| DMSO | >100 |

- Applications : Use aqueous buffers (pH 2–4) for biological assays and DMSO for stock solutions in cell-based studies .

Advanced Research Questions

Q. How can structural ambiguities in the dihydrochloride form be resolved using crystallographic data?

- Approach :

- Grow single crystals via slow evaporation in ethanol/water (7:3 v/v). Refine using SHELXL-2018 to model hydrogen atoms and chloride ion positions .

- Analyze hydrogen-bonding networks (e.g., N–H···Cl interactions) to confirm salt formation and protonation sites .

Q. What strategies address contradictory biological activity data in enzyme inhibition studies?

- Troubleshooting :

- Validate assay conditions (e.g., ATP concentration in kinase assays) to rule out false positives .

- Compare IC values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

- Use isotopic labeling (e.g., -pyrimidine) to track metabolite interference in activity assays .

Q. How can researchers optimize purification when co-elution occurs in HPLC?

- Solutions :

- Adjust mobile phase: Use 0.1% TFA in acetonitrile/water gradients (5–95% over 20 min) to enhance peak separation .

- Employ orthogonal methods (e.g., ion-exchange chromatography) for persistent impurities .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with PyRx to model binding to adenosine receptors (e.g., A subtype) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. How do steric and electronic effects influence structure-activity relationships (SAR) in analogues?

- SAR Insights :

- Steric Effects : Bulkier substituents on pyrrolidine reduce off-target binding (e.g., 10-fold selectivity improvement for methyl vs. ethyl groups) .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) on pyrimidine enhance kinase inhibition by 40% compared to -OCH .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Limitations | Reference |

|---|---|---|---|---|

| Nucleophilic Sub. | 65–75 | ≥98 | Requires anhydrous conditions | |

| Coupling Reaction | 50–60 | 95–97 | Byproduct formation |

Table 2 : Biological Activity in Receptor Binding Assays

| Receptor | IC (nM) | Selectivity Index (vs. A) |

|---|---|---|

| Adenosine A | 12.5 ± 1.2 | 8.7 |

| Dopamine D | >1000 | <0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.